Methyl 4-({2-[(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)sulfanyl]propanoyl}amino)benzoate
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Overview
Description
METHYL 4-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE is a complex organic compound featuring a quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE typically involves multiple steps. One common approach includes the condensation of a quinazoline derivative with a sulfanyl propanoic acid derivative, followed by esterification with methyl benzoate. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.
Reduction: The quinazoline core can be reduced under specific conditions, altering its electronic properties.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzoyl ring.
Scientific Research Applications
METHYL 4-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which METHYL 4-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and sulfanyl propanoic acid esters. Examples are:
- 4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL derivatives
- Sulfanyl propanoic acid esters
Uniqueness
METHYL 4-({2-[(4-OXO-3,4,5,6,7,8-HEXAHYDRO-2-QUINAZOLINYL)SULFANYL]PROPANOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C19H21N3O4S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
methyl 4-[2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]propanoylamino]benzoate |
InChI |
InChI=1S/C19H21N3O4S/c1-11(16(23)20-13-9-7-12(8-10-13)18(25)26-2)27-19-21-15-6-4-3-5-14(15)17(24)22-19/h7-11H,3-6H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
COFNYQAQWICOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)OC)SC2=NC3=C(CCCC3)C(=O)N2 |
Origin of Product |
United States |
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